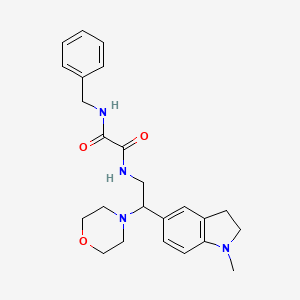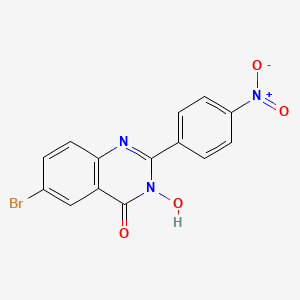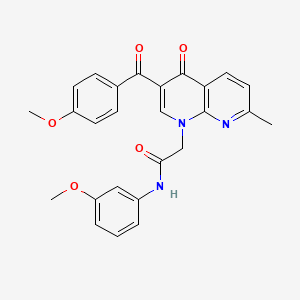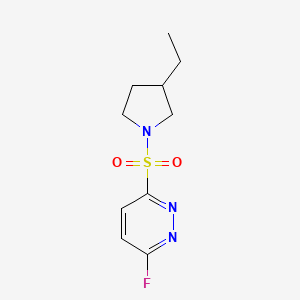
N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as BMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMOX is a small molecule inhibitor that can selectively target protein-protein interactions, making it a promising candidate for drug discovery and development.
Aplicaciones Científicas De Investigación
Pharmacological Potential of Morpholino Derivatives
Morpholino oligos have been studied extensively for their ability to inhibit gene function in various model organisms, offering a simple and rapid method to study gene function. Morpholino derivatives, including those similar in structure to "N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide," have shown promise in modulating gene expression, which could have significant implications in treating genetic disorders and understanding developmental biology (Heasman, 2002).
Neuropharmacological Effects of Related Compounds
Studies on compounds with structures related to "N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide" have highlighted their potential neuropharmacological effects. For instance, the behavioral pharmacology of AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, suggests utility in treating anxiety and affective disorders. These findings indicate that compounds acting on serotonin receptors, potentially including similar morpholinoethyl derivatives, could have therapeutic applications in neuropsychiatric conditions (Hudzik et al., 2003).
Applications in Cancer Research
The DNA minor groove binder Hoechst 33258 and its analogues, which share structural motifs with morpholino derivatives, have been utilized in cancer research for their ability to bind to DNA and modulate gene expression. Such compounds are being explored for their potential as radioprotectors, topoisomerase inhibitors, and tools in the rational design of new anticancer drugs (Issar & Kakkar, 2013).
Antimicrobial and Antiviral Research
The exploration of polyphenols and other natural compounds for their antimicrobial and antiviral properties has highlighted the potential of structurally complex molecules, including those similar to "N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide," in treating infectious diseases. These studies underscore the importance of natural and synthetic compounds in developing new therapies against pathogens (Chojnacka et al., 2020).
Propiedades
IUPAC Name |
N-benzyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-27-10-9-20-15-19(7-8-21(20)27)22(28-11-13-31-14-12-28)17-26-24(30)23(29)25-16-18-5-3-2-4-6-18/h2-8,15,22H,9-14,16-17H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFNLBPYFEFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)


![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride](/img/structure/B2608533.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2608536.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)



